molecular formula C8H11ClN4O B2844366 2-Chloro-6-morpholinopyrimidin-4-amine CAS No. 330993-04-9

2-Chloro-6-morpholinopyrimidin-4-amine

Cat. No.: B2844366
CAS No.: 330993-04-9
M. Wt: 214.65
InChI Key: FZGYHUPILYKVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-morpholinopyrimidin-4-amine is a heterocyclic compound with the molecular formula C₈H₁₁ClN₄O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

2-Chloro-6-morpholinopyrimidin-4-amine has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholinopyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6-position is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholinopyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while coupling reactions would produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells . This inhibition occurs through the compound’s binding to the active sites of these enzymes, thereby preventing their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-morpholinopyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its morpholine group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGYHUPILYKVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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